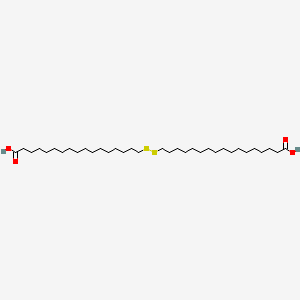
17,17'-Disulfanediyldiheptadecanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
17,17’-Disulfanediyldiheptadecanoic acid is a unique compound characterized by the presence of two heptadecanoic acid chains linked by a disulfide bond
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 17,17’-Disulfanediyldiheptadecanoic acid typically involves the formation of a disulfide bond between two heptadecanoic acid molecules. This can be achieved through the oxidation of thiol groups in the presence of an oxidizing agent such as hydrogen peroxide or iodine. The reaction is usually carried out in an organic solvent like dichloromethane under mild conditions to prevent the degradation of the product.
Industrial Production Methods: Industrial production of 17,17’-Disulfanediyldiheptadecanoic acid may involve large-scale oxidation processes using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
化学反应分析
Types of Reactions: 17,17’-Disulfanediyldiheptadecanoic acid can undergo various chemical reactions, including:
Oxidation: The disulfide bond can be further oxidized to form sulfonic acids.
Reduction: The disulfide bond can be reduced back to thiol groups using reducing agents like dithiothreitol or tris(2-carboxyethyl)phosphine.
Substitution: The carboxylic acid groups can participate in esterification or amidation reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, iodine, or other oxidizing agents.
Reduction: Dithiothreitol, tris(2-carboxyethyl)phosphine.
Substitution: Alcohols or amines in the presence of catalysts like sulfuric acid or dicyclohexylcarbodiimide.
Major Products:
Oxidation: Sulfonic acids.
Reduction: Thiol derivatives.
Substitution: Esters or amides.
科学研究应用
17,17’-Disulfanediyldiheptadecanoic acid has several applications in scientific research:
Chemistry: Used as a model compound to study disulfide bond formation and cleavage.
Biology: Investigated for its role in cellular redox processes and as a potential antioxidant.
Medicine: Explored for its potential therapeutic effects in diseases related to oxidative stress.
Industry: Utilized in the synthesis of specialized polymers and materials with unique properties.
作用机制
The mechanism of action of 17,17’-Disulfanediyldiheptadecanoic acid involves its ability to undergo redox reactions, which can modulate cellular redox states. The disulfide bond can be cleaved to release thiol groups, which can interact with various molecular targets and pathways involved in oxidative stress and cellular signaling.
相似化合物的比较
Heptadecanoic Acid: A saturated fatty acid with a single heptadecanoic acid chain.
Dithiothreitol: A reducing agent with two thiol groups.
Disulfiram: A compound with two disulfide bonds used in the treatment of alcoholism.
Comparison:
Uniqueness: 17,17’-Disulfanediyldiheptadecanoic acid is unique due to its specific structure with two heptadecanoic acid chains linked by a disulfide bond, which imparts distinct redox properties.
Applications: While heptadecanoic acid is primarily used in metabolic studies, 17,17’-Disulfanediyldiheptadecanoic acid has broader applications in redox biology and material science.
生物活性
17,17'-Disulfanediyldiheptadecanoic acid, a compound characterized by its unique disulfide linkage and long-chain fatty acid structure, has garnered attention in recent years for its potential biological activities. This article explores the compound's biological effects, mechanisms of action, and relevant research findings.
- IUPAC Name : this compound
- CAS Number : 112122-99-3
- Molecular Formula : C34H66O2S2
- Molecular Weight : 602.09 g/mol
Antioxidant Properties
Research indicates that compounds with similar structures exhibit significant antioxidant activities. The presence of sulfur atoms in the disulfide bond may enhance the compound's ability to scavenge free radicals, thereby potentially reducing oxidative stress in biological systems.
Anti-inflammatory Effects
Studies have shown that fatty acids can modulate inflammatory responses. For instance, odd-chain fatty acids like heptadecanoic acid (C17:0) are associated with lower inflammation markers in various models. While specific data on this compound is limited, its structural similarity suggests potential anti-inflammatory properties.
Anticancer Potential
The anticancer properties of fatty acids have been widely studied. Compounds like C15:0 (pentadecanoic acid) have demonstrated dual agonist activity on PPARα and PPARδ receptors, which are involved in cell proliferation and apoptosis pathways. Although direct studies on this compound are sparse, its structural characteristics may imply similar biological activities.
The proposed mechanisms through which this compound exerts its biological effects include:
- PPAR Activation : Similar fatty acids have been shown to activate PPARs, influencing gene expression related to metabolism and inflammation.
- Antioxidant Activity : The disulfide bond may play a role in redox reactions, enhancing the compound's ability to neutralize reactive oxygen species (ROS).
- Cell Signaling Modulation : Fatty acids can influence various signaling pathways, including those involved in cell growth and apoptosis.
Case Studies and Experimental Data
属性
IUPAC Name |
17-(16-carboxyhexadecyldisulfanyl)heptadecanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H66O4S2/c35-33(36)29-25-21-17-13-9-5-1-3-7-11-15-19-23-27-31-39-40-32-28-24-20-16-12-8-4-2-6-10-14-18-22-26-30-34(37)38/h1-32H2,(H,35,36)(H,37,38) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPHZNCZEWTXFON-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCCCCSSCCCCCCCCCCCCCCCCC(=O)O)CCCCCCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H66O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30721251 |
Source


|
| Record name | 17,17'-Disulfanediyldiheptadecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30721251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
603.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112122-99-3 |
Source


|
| Record name | 17,17'-Disulfanediyldiheptadecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30721251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













